4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
CAS No.: 1263216-68-7
Cat. No.: VC11700282
Molecular Formula: C14H10FN3S
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263216-68-7 |
|---|---|
| Molecular Formula | C14H10FN3S |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H10FN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
| Standard InChI Key | QBWGUQAHYPYBRN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3 |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Introduction
4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry. The compound's structure integrates a pyrimidine core substituted with a fluorophenyl group at position 4 and a thiophene moiety at position 6. These structural features suggest its relevance in drug discovery, particularly in targeting biological activities such as anti-inflammatory, anticancer, or antiviral properties.
Structural Overview
The molecular structure of 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is characterized by:
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Core Framework: A pyrimidine ring, which is a six-membered heterocyclic aromatic system containing two nitrogen atoms.
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Substituents:
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A 3-fluorophenyl group at position 4.
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A thiophene ring at position 6.
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An amine group at position 2.
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This combination of electron-donating and electron-withdrawing groups enhances the compound's chemical reactivity and potential for interaction with biological targets.
Synthesis Pathways
The synthesis of compounds like 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves:
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Formation of the Pyrimidine Core: Using precursors such as guanidine derivatives or amidines with β-diketones or similar compounds.
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Selective Substitution: Introduction of the fluorophenyl and thiophene groups through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling).
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Purification and Characterization: Techniques like recrystallization, chromatography, and spectroscopic methods (NMR, LC-MS) confirm structural integrity.
Biological Activity
Compounds with similar structures have demonstrated significant biological activities:
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Anti-inflammatory Potential: Molecular docking studies on related pyrimidine derivatives indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
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Anticancer Properties: Pyrimidine derivatives are known to exhibit cytotoxic effects by targeting kinases or DNA-interacting enzymes in cancer cells.
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Antiviral Applications: The heterocyclic framework can disrupt viral replication machinery, as seen in studies with influenza polymerase inhibitors .
Analytical Characterization
The characterization of this compound involves:
Potential Applications
The unique structure of this compound makes it a promising candidate for various applications:
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Drug Development:
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Anti-inflammatory agents targeting cyclooxygenase (COX) or lipoxygenase pathways.
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Anticancer drugs focusing on kinase inhibition or DNA interaction.
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Material Science:
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The electronic properties of the thiophene moiety make it suitable for organic semiconductors or photovoltaic materials.
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